molecular formula C15H15NO3 B1454226 3-(2,5-Dimethoxybenzoyl)-4-methylpyridine CAS No. 1187164-24-4

3-(2,5-Dimethoxybenzoyl)-4-methylpyridine

Cat. No. B1454226
M. Wt: 257.28 g/mol
InChI Key: PLLLSMPUQHJZAW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and spectral properties. It can also include the compound’s chemical stability and reactivity.


Scientific Research Applications

Crystallography and Molecular Structure

  • Studies on related dimethoxybenzoic acids reveal insights into molecular structure and interactions. For example, the crystal structure of 2,5-dimethoxybenzoic acid forms an unusual intramolecular hydrogen bond, indicating potential for unique binding and interaction patterns in derivatives (Barich et al., 2004).

Pharmaceutical Applications

  • Research on pyridoxine and its crystallization with different acids, including dimethoxybenzoic variants, suggests that 3-(2,5-Dimethoxybenzoyl)-4-methylpyridine could form stable pharmaceutical salts with potential therapeutic applications (Cvetkovski et al., 2017).

Supramolecular Chemistry

  • The formation of supramolecular associations through hydrogen bonding in compounds involving amino-4-methylpyridine and dimethoxybenzoic acids points to the potential of 3-(2,5-Dimethoxybenzoyl)-4-methylpyridine in creating novel molecular assemblies (Khalib et al., 2014).

Material Science

  • Research into the creation of ternary multicomponent crystals involving dimethoxybenzoic acids highlights the utility of such compounds in developing new materials with specific optical or electronic properties (Seaton et al., 2013).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It can also include safety precautions that should be taken when handling the compound.


Future Directions

This could involve potential applications for the compound, areas of research that could be pursued, and unanswered questions about the compound’s properties or behavior.


I hope this general information is helpful! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(2,5-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-7-16-9-13(10)15(17)12-8-11(18-2)4-5-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLLSMPUQHJZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethoxybenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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